tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a synthetic organic compound that belongs to the class of imidazo[1,5-a]pyrazines. This compound features a tert-butyl group, a chlorine atom, and a carboxylate group attached to the imidazo[1,5-a]pyrazine core. Its significance lies in its potential applications in medicinal chemistry and material science.
The synthesis of tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and time to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are typically employed to characterize the synthesized compound.
The molecular formula for tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is .
These structural features contribute to its chemical reactivity and biological interactions .
tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties for specific applications.
The mechanism of action for tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Research indicates potential applications in pain management and other therapeutic areas due to its activity as a cannabinoid receptor agonist .
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | C11H16ClN3O2 |
Molecular Weight | 257.72 g/mol |
InChI Key | MHDHMYAZHIUKNL-UHFFFAOYSA-N |
tert-Butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has several scientific applications:
Regioselective chlorination of the imidazo[1,5-a]pyrazine core is critical for introducing chlorine at the C1 position while preserving the Boc-protected amine functionality. This transformation typically employs electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) in anhydrous dimethylformamide at 0–5°C. The reaction exploits the electron-rich character of the imidazole ring, with the C1 position demonstrating higher nucleophilicity due to the adjacent bridgehead nitrogen. Key studies indicate that selectivity exceeds 90% when using 1.05 equivalents of NCS, as higher equivalents promote undesirable dichlorination [1]. Alternative agents like sulfuryl chloride (SO₂Cl₂) in chloroform enable chlorination but yield diminished regioselectivity (75–80%) due to competing ring chlorination and Boc-group degradation [4].
Table 1: Chlorination Reagent Efficacy Comparison
Reagent | Solvent | Temperature | Regioselectivity | Yield |
---|---|---|---|---|
NCS | Anhydrous DMF | 0–5°C | >90% | 85% |
SO₂Cl₂ | Chloroform | 25°C | 75–80% | 70% |
Cl₂ | Tetrachloroethane | 80°C | <70% | 65% |
The Boc group serves as a cornerstone for amine protection during imidazo[1,5-a]pyrazine synthesis due to its orthogonal stability under chlorination conditions. Introducing the Boc moiety occurs early via reaction of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran, catalyzed by 4-dimethylaminopyridine (DMAP). This process achieves near-quantitative yields at 25°C and exhibits exceptional resistance to nucleophilic displacement during subsequent chlorination [1] [10]. Crucially, the Boc group stabilizes the ring’s tertiary nitrogen against oxidation and facilitates purification through enhanced crystallinity. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C, preserving the chlorine substituent and the heterocyclic scaffold integrity. The Boc group’s bulk also sterically impedes N3-chlorination, reinforcing C1 selectivity [4] [6].
Constructing the dihydroimidazo[1,5-a]pyrazine framework precedes chlorination and typically involves copper-catalyzed cyclization or Pd-mediated C–N coupling. A high-yielding route condenses N-Boc-ethylenediamine with 2-bromo-1-(1H-imidazol-4-yl)ethan-1-one under microwave irradiation (140°C, 30 min) using CuI (10 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) as ligands. This method achieves 92% ring-closure yield and minimizes dihydroimidazole byproducts [3] [8]. Alternatively, palladium-catalyzed Buchwald-Hartwig amination between tert-butyl piperazine-1-carboxylate and 5-chloro-1H-imidazole-4-carbaldehyde enables annulation but suffers from lower efficiency (70–75% yield) due to competing imidazole N-alkylation. Recent advances utilize photoinduced catalysis for ring closure, reducing metal contamination while maintaining 85% efficiency [8].
Solution-phase synthesis dominates industrial production of tert-butyl 1-chloro-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate due to scalability and cost-effectiveness. The linear sequence—Boc protection, cyclization, chlorination—delivers multigram quantities (≥250 g) with 65–70% overall yield after recrystallization from ethanol/water mixtures. In contrast, solid-phase approaches anchor piperazine derivatives to Wang resin via carboxylic linkers, followed by on-resin imidazole annulation and chlorination. While enabling rapid library generation for drug discovery, solid-phase methods exhibit limitations:
Table 2: Synthesis Route Performance Metrics
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall Yield | 65–70% | 40–45% |
Typical Scale | 100 g – 1 kg | <1 g |
Purification | Recrystallization | HPLC cleavage |
Chlorination Efficiency | 85% | 75% |
Production Cost (per g) | $35–50 (bulk) | $230–350 |
Solid-phase routes necessitate expensive resin linkers (e.g., 4-(hydroxymethyl)phenoxyacetic acid Wang resin) and suffer from linker hydrolysis during chlorination, reducing yield [6] [7]. Consequently, solution-phase synthesis remains preferred for commercial-scale manufacturing, while solid-phase methods serve niche applications in medicinal chemistry optimization [1] [4].
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 9005-53-2
CAS No.: 1326-83-6
CAS No.:
CAS No.: